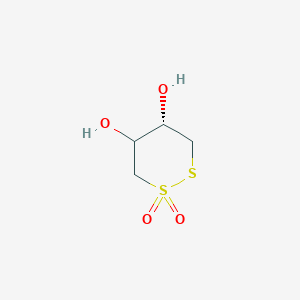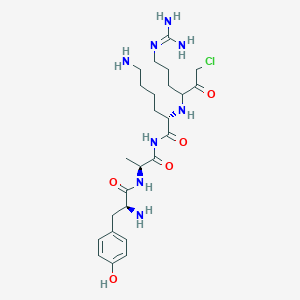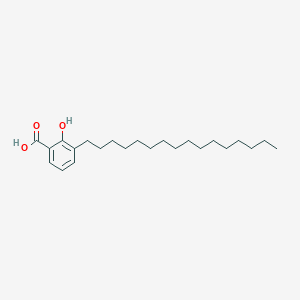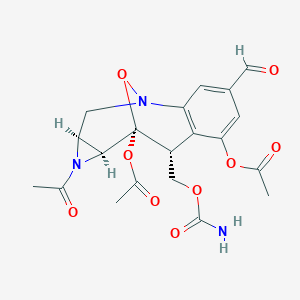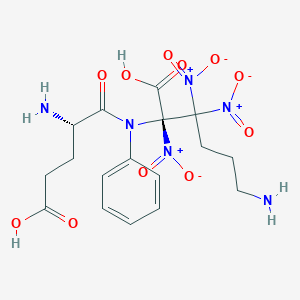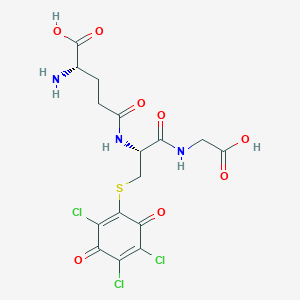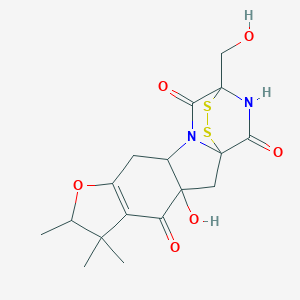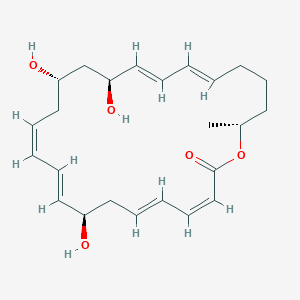![molecular formula C10H16N6O8P2 B219266 [(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydroxyphosphinimyl hydrogen phosphate CAS No. 119447-19-7](/img/structure/B219266.png)
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydroxyphosphinimyl hydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydroxyphosphinimyl hydrogen phosphate, also known as AMP-PNP, is a non-hydrolyzable analog of ATP (adenosine triphosphate). It is widely used in scientific research as a tool to study the biochemical and physiological effects of ATP.
Mécanisme D'action
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydroxyphosphinimyl hydrogen phosphate acts as a non-hydrolyzable analog of ATP, which means that it can bind to ATP-dependent enzymes and proteins but cannot be hydrolyzed. This allows researchers to study the effects of ATP binding without the complication of ATP hydrolysis. This compound binds to the active site of ATP-dependent enzymes and proteins and stabilizes the enzyme or protein in a conformation that mimics the ATP-bound state.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects. It can activate or inhibit ATP-dependent enzymes and proteins, depending on the specific enzyme or protein being studied. It can also affect the activity of cellular processes that are regulated by ATP, such as signal transduction, metabolism, and transport.
Avantages Et Limitations Des Expériences En Laboratoire
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydroxyphosphinimyl hydrogen phosphate has a number of advantages and limitations for lab experiments. Its non-hydrolyzable nature allows researchers to study the effects of ATP binding without the complication of ATP hydrolysis. However, its non-hydrolyzable nature also means that it cannot be used to study the effects of ATP hydrolysis. Additionally, this compound may have different effects on different ATP-dependent enzymes and proteins, which can complicate the interpretation of experimental results.
Orientations Futures
There are a number of future directions for research on [(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydroxyphosphinimyl hydrogen phosphate. One area of interest is the development of new methods for synthesizing this compound that are more efficient and cost-effective. Another area of interest is the use of this compound in the development of new drugs for the treatment of diseases that are caused by ATP-dependent enzymes and proteins. Finally, there is a need for further research to better understand the biochemical and physiological effects of this compound and its potential applications in scientific research.
Méthodes De Synthèse
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydroxyphosphinimyl hydrogen phosphate can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create this compound from its constituent parts. Enzymatic synthesis involves the use of enzymes to catalyze the formation of this compound.
Applications De Recherche Scientifique
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydroxyphosphinimyl hydrogen phosphate is used extensively in scientific research to study the biochemical and physiological effects of ATP. It is used as a tool to investigate the mechanism of action of ATP-dependent enzymes and proteins, such as kinases, phosphatases, and ATPases. It is also used to study the role of ATP in cellular processes, such as signal transduction, metabolism, and transport.
Propriétés
Numéro CAS |
119447-19-7 |
|---|---|
Formule moléculaire |
C10H16N6O8P2 |
Poids moléculaire |
410.22 g/mol |
Nom IUPAC |
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydroxyphosphinimyl hydrogen phosphate |
InChI |
InChI=1S/C10H16N6O8P2/c11-9-8-10(14-3-13-9)16(4-15-8)7-1-5(17)6(23-7)2-22-26(20,21)24-25(12,18)19/h3-7,17H,1-2H2,(H,20,21)(H2,11,13,14)(H3,12,18,19)/t5-,6+,7+/m0/s1 |
Clé InChI |
UVSPZBVHHGHPMC-RRKCRQDMSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=N)(O)O)O |
SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=N)(O)O)O |
SMILES canonique |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=N)(O)O)O |
Synonymes |
2'-deoxy-5'-adenylyl imidodiphosphate dAMP-PNP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




